N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
Description
The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This heterocyclic scaffold is characterized by a seven-membered ring system fused to a benzene ring, with substituents at key positions:
- Position 5: An allyl group (-CH₂CH=CH₂) and two methyl groups (-CH₃) at position 2.
- Position 4: A ketone (-C=O) group.
- Position 7: A 2-methoxy-5-methylbenzenesulfonamide moiety.
The sulfonamide group is a critical pharmacophore, often associated with biological activity in medicinal chemistry, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-6-11-24-17-13-16(8-10-18(17)29-14-22(3,4)21(24)25)23-30(26,27)20-12-15(2)7-9-19(20)28-5/h6-10,12-13,23H,1,11,14H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKRYVMWZLAWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by several key features:
- Benzo[b][1,4]oxazepin core : This heterocyclic structure is known for its diverse biological activities.
- Allyl group : This moiety contributes to the compound's reactivity and potential biological interactions.
- Sulfonamide functional group : Commonly associated with antibacterial activity, this group enhances the compound's therapeutic potential.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O5S |
| Molecular Weight | 444.55 g/mol |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide derivatives are particularly noted for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The biological activity of N-(5-allyl-3,3-dimethyl...) suggests potential effectiveness against various pathogenic strains.
Anticancer Activity
Preliminary studies have indicated that N-(5-allyl-3,3-dimethyl...) may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For instance:
- CCRF-CEM leukemia cell line : A notable study reported an IC50 value of approximately 10 nM for structurally similar compounds, indicating potent anticancer activity.
The exact mechanism of action for this compound remains partially understood. However, molecular docking studies suggest it may interact with specific receptors or enzymes involved in cellular signaling pathways. Potential mechanisms include:
- Inhibition of key proteins involved in cancer progression.
- Modulation of inflammatory pathways.
Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that compounds similar to N-(5-allyl-3,3-dimethyl...) demonstrated significant inhibition of bacterial growth at low concentrations.
Study 2: Anticancer Effects
Another investigation focused on the anticancer effects of related compounds in a series of cell lines. The findings revealed that these compounds induced apoptosis in cancer cells and inhibited proliferation effectively.
Synthesis
The synthesis of N-(5-allyl-3,3-dimethyl...) typically involves multi-step reactions that can vary based on specific reagents and conditions used. Key techniques include:
- Formation of the oxazepin structure : Utilizing cyclization reactions.
- Introduction of the sulfonamide moiety : Achieved through nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on analogs.
Key Findings
Core Modifications :
- The benzo[b][1,4]oxazepine core provides a rigid framework for substituent placement. Compared to smaller heterocycles like benzo[b][1,4]oxazin (), the seven-membered ring may confer conformational flexibility, influencing binding to biological targets.
Substituent Effects: Sulfonamide vs. Benzamide: The target compound’s sulfonamide group (vs. Electron-Donating vs.
Positional Isomerism :
- The sulfonamide group’s position (7 vs. 8 in CAS 922123-66-8) may alter steric interactions with target proteins, affecting potency or selectivity .
Synthetic Routes :
- Analog synthesis methods () suggest that the target compound could be prepared via nucleophilic substitution (e.g., using Cs₂CO₃ in DMF to couple the sulfonamide to the benzooxazepine core) .
Research Implications
- Crystallographic Analysis : Programs like SHELXL () could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies.
Q & A
Q. Which degradation products form under oxidative stress, and how are they characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
